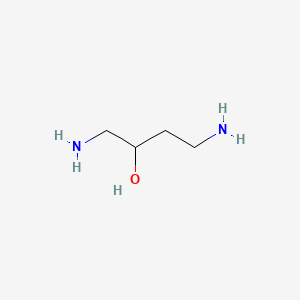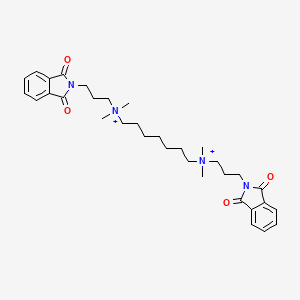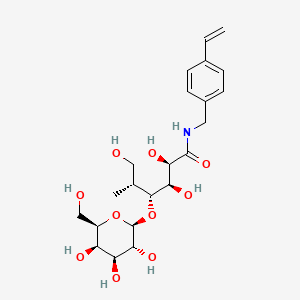
PVLA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PVLA is a specialized glycopolymer that combines the properties of polystyrene with lactose moieties. This compound is particularly significant in biomedical applications due to its ability to interact with specific biological molecules, making it useful in cell culture, drug delivery, and other medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
PVLA can be synthesized through various methods. One common approach involves the grafting of lactose-carrying styrene onto polystyrene dishes using plasma glow discharge. This method involves treating polystyrene dishes with oxygen plasma glow discharge followed by the graft polymerization of lactose-carrying styrene . Another method involves the polymerization of lactose-carrying styrene using nitroxide-mediated polymerization (NMP) with di-tert-butyl nitroxide as the initiator .
Industrial Production Methods
Industrial production of lactose-carrying polystyrene typically involves large-scale polymerization techniques. The use of NMP allows for controlled polymerization, resulting in polymers with specific molecular weights and structures. This method is advantageous for producing high-quality glycopolymers suitable for biomedical applications .
Chemical Reactions Analysis
Types of Reactions
PVLA undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the lactose moieties and the polystyrene backbone.
Common Reagents and Conditions
Common reagents used in the reactions of lactose-carrying polystyrene include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the lactose moieties can lead to the formation of aldehydes or carboxylic acids, while reduction can result in the formation of alcohols .
Scientific Research Applications
PVLA has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of lactose-carrying polystyrene involves its interaction with specific biological molecules. The lactose moieties on the polymer interact with asialoglycoprotein receptors on the surface of hepatocytes, facilitating cell adhesion and growth . This interaction is mediated by the β-D-galactopyranose ligand along the polymer chains .
Comparison with Similar Compounds
Similar Compounds
Poly(N-vinylbenzyl-O-β-D-galactopyranosyl-(1-4)-D-gluconamide): This compound also interacts with asialoglycoprotein receptors and is used in hepatocyte culture.
Glucose-carrying polystyrene: This compound interacts with glucose transporters on the surface of cells and is used in various biomedical applications.
Uniqueness
PVLA is unique due to its specific interaction with asialoglycoprotein receptors, making it particularly useful for hepatocyte culture and targeted drug delivery. Its amphiphilic structure also enhances its self-assembly properties, making it suitable for various biomedical applications .
Properties
Molecular Formula |
C22H33NO10 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-N-[(4-ethenylphenyl)methyl]-2,3,6-trihydroxy-5-methyl-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide |
InChI |
InChI=1S/C22H33NO10/c1-3-12-4-6-13(7-5-12)8-23-21(31)18(29)17(28)20(11(2)9-24)33-22-19(30)16(27)15(26)14(10-25)32-22/h3-7,11,14-20,22,24-30H,1,8-10H2,2H3,(H,23,31)/t11-,14-,15+,16+,17-,18-,19-,20-,22+/m1/s1 |
InChI Key |
RPOKRGMOEWYIKB-ZFCLCKFASA-N |
Isomeric SMILES |
C[C@H](CO)[C@H]([C@@H]([C@H](C(=O)NCC1=CC=C(C=C1)C=C)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC(CO)C(C(C(C(=O)NCC1=CC=C(C=C1)C=C)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
lactose-carrying polystyrene poly (N-4-vinylbenzyl-lactonamide) poly(vinylbenzyl gluconamide) poly-N-4-vinylbenzyllactonamide PVLA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-carbaldehyde](/img/structure/B1209744.png)
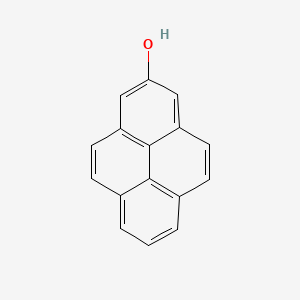
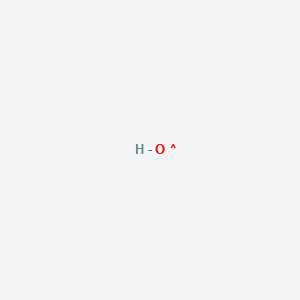
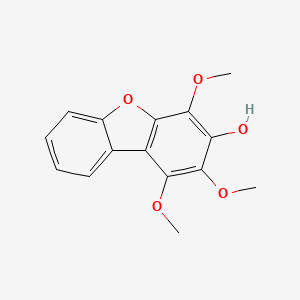

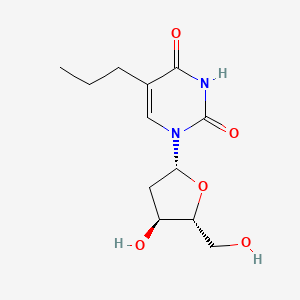

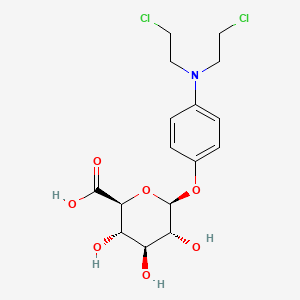

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1209761.png)
